Product packaging for Gentamicin C1(Cat. No.:CAS No. 25876-10-2)

Gentamicin C1

Cat. No.: B029906
CAS No.: 25876-10-2
M. Wt: 477.6 g/mol
InChI Key: CEAZRRDELHUEMR-CAMVTXANSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gentamicin C1 is a primary component of the Gentamicin complex, a potent aminoglycoside antibiotic widely utilized in biochemical and microbiological research. Its primary research value lies in its mechanism of action, which involves high-affinity binding to the 16S rRNA of the 30S ribosomal subunit. This binding induces misreading of the mRNA genetic code and inhibits translocation, leading to a rapid, concentration-dependent bactericidal effect against a broad spectrum of aerobic Gram-negative and some Gram-positive bacteria. Researchers employ this compound as a critical tool for studying bacterial protein synthesis, investigating mechanisms of antibiotic resistance—particularly those mediated by aminoglycoside-modifying enzymes and ribosomal mutations—and for selecting and maintaining genetically engineered bacteria in molecular biology workflows. It is also indispensable in cell culture applications as an additive to prevent bacterial contamination. This high-purity compound is provided with detailed analytical characterization to ensure batch-to-batch consistency, enabling reliable and reproducible experimental results for the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H43N5O7 B029906 Gentamicin C1 CAS No. 25876-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAZRRDELHUEMR-CAMVTXANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023091
Record name Gentamicin C1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons
Record name Gentamicin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White amorphous powder

CAS No.

25876-10-2, 1403-66-3
Record name Gentamicin C1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25876-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentamicin C1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentamicin C1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gentamicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GENTAMICIN C1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I904Y9FPPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gentamicin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

102-108 °C
Record name Gentamicin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular Mechanisms of Antimicrobial Action of Gentamicin C1

Ribosomal Binding Dynamics and Specificity

Gentamicin (B1671437) C1, like other aminoglycosides, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its interaction with the ribosome is specific and leads to disruptions in translation. nih.govnih.govcreative-diagnostics.comdrugbank.comembopress.orgwikipedia.orgembopress.orgnih.govresearchgate.netresearchgate.net

Interaction with the Bacterial 30S Ribosomal Subunit

The primary target of Gentamicin C1 within the bacterial cell is the 30S ribosomal subunit. nih.govnih.govcreative-diagnostics.comncats.iotaylorandfrancis.comdrugbank.comontosight.aiwikipedia.orgmcmaster.cabiocompare.comserva.de this compound binds to this subunit, which is a crucial component of the bacterial ribosome responsible for decoding mRNA. creative-diagnostics.comdrugbank.comontosight.aiwikipedia.orgmcmaster.ca This binding event is the initial step in the cascade of events that leads to the inhibition of protein synthesis and ultimately bacterial cell death. nih.govcreative-diagnostics.comdrugbank.com Studies have shown that this compound binds to the same site on the 30S subunit as other components of the gentamicin C complex, namely C1a and C2, although with differing affinities. embopress.orgembopress.orgresearchgate.netresearchgate.net

Binding to the Ribosomal A-site RNA: Affinity and Structural Interactions

This compound binds specifically to the ribosomal A-site RNA, a highly conserved region within the 16S rRNA of the 30S subunit. drugbank.comembopress.orgmcmaster.cabiocompare.com This binding occurs in the major groove of the RNA. embopress.orgnih.gov The interaction involves specific contacts between the rings of the gentamicin molecule and conserved nucleotides in the A-site RNA. embopress.orgnih.gov Chemical probing experiments have shown that this compound protects certain bases of the A-site RNA from chemical modification, indicating a direct interaction and a common ribosomal binding site with other gentamicin components. embopress.orgembopress.orgresearchgate.net However, the affinity of this compound for the A-site RNA is weaker compared to Gentamicin C1a and C2. embopress.orgembopress.orgresearchgate.netresearchgate.netcapes.gov.br Structural studies, particularly of the Gentamicin C1a-A-site RNA complex, provide insights into the specific hydrogen bonding network and electrostatic interactions that govern aminoglycoside binding to the A-site. embopress.orgnih.gov Differences in the chemical structure of this compound, such as the methylation pattern on the 2-amino-hexose ring, contribute to its binding characteristics. nih.gov Specifically, the N-methylation at the 6' position of the 2-amino-hexose ring in this compound distinguishes it from C1a and C2 and is associated with its lower affinity for the A-site RNA. nih.govresearchgate.net

Comparative Binding Affinities of this compound, C1a, and C2 to Ribosomal Subunits and A-site RNA

The gentamicin C complex is a mixture of several components, with this compound, C1a, and C2 being the major ones. nih.govnih.govcreative-diagnostics.comncats.ioontosight.aibiocompare.comserva.deguidetopharmacology.orgmedicines.org.uk These components bind to the bacterial 30S ribosomal subunit at the same site but exhibit different binding affinities. embopress.orgembopress.orgresearchgate.netresearchgate.net Studies using chemical probing on 30S ribosomal subunits have shown that Gentamicin C1a binds with slightly higher affinity than Gentamicin C2, while this compound binds with the lowest affinity among the three. embopress.orgembopress.orgresearchgate.netresearchgate.net

Quantitative analysis of binding to a model A-site RNA oligonucleotide at 4°C revealed the following dissociation constants (Kd):

Gentamicin C1a: 0.01 μM embopress.orgembopress.orgresearchgate.netcapes.gov.br

Gentamicin C2: 0.025 μM embopress.orgembopress.orgresearchgate.netcapes.gov.br

this compound: 0.5 μM embopress.orgembopress.orgresearchgate.netcapes.gov.br

This indicates that this compound binds to the A-site RNA with a 20- to 50-fold weaker affinity compared to Gentamicin C1a and C2. embopress.orgembopress.orgresearchgate.net The weaker affinity of this compound for the 30S ribosomal subunit and A-site RNA is consistent with its relatively weaker inhibitory effects on translation observed in vitro. embopress.orgembopress.orgresearchgate.netresearchgate.net

Gentamicin Component Binding Affinity to A-site RNA (Kd at 4°C) Relative Affinity to 30S Subunit
C1a 0.01 μM embopress.orgembopress.orgresearchgate.netcapes.gov.br Highest embopress.orgembopress.orgresearchgate.netresearchgate.net
C2 0.025 μM embopress.orgembopress.orgresearchgate.netcapes.gov.br High (slightly lower than C1a) embopress.orgembopress.orgresearchgate.netresearchgate.net
C1 0.5 μM embopress.orgembopress.orgresearchgate.netcapes.gov.br Lowest embopress.orgembopress.orgresearchgate.netresearchgate.net

The structural differences, particularly the methylation pattern on the 2-amino-hexose ring, are believed to contribute to these differences in binding affinities. nih.govresearchgate.net The N-methylation at the 6' position in this compound may disrupt potential hydrogen bond and electrostatic interactions with the RNA, leading to reduced affinity compared to Gentamicin C1a and C2. embopress.orgembopress.org

Inhibition of Bacterial Protein Synthesis

The binding of this compound to the 30S ribosomal subunit disrupts the normal process of bacterial protein synthesis, which is essential for bacterial growth and survival. nih.govnih.govcreative-diagnostics.comdrugbank.comembopress.orgwikipedia.orgembopress.orgnih.govresearchgate.net This inhibition is a key aspect of its bactericidal action. nih.govdrugbank.com

Mechanism of mRNA Misreading and Translational Fidelity Disruption

One of the primary mechanisms by which this compound inhibits protein synthesis is by inducing misreading of the mRNA template. nih.govdrugbank.comembopress.orgwikipedia.orgembopress.orgnih.govresearchgate.netmcmaster.caserva.de By binding to the A-site of the 16S rRNA, this compound interferes with the accurate recognition of codons by incoming aminoacyl-tRNAs. drugbank.comwikipedia.org This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant and non-functional proteins. drugbank.comwikipedia.org

Normally, the ribosome has proofreading mechanisms to ensure translational fidelity. embopress.orgresearchgate.net Aminoglycoside binding, including that of this compound, stabilizes the tRNA-mRNA interaction in the A-site, which decreases tRNA dissociation rates and interferes with these proofreading steps. embopress.orgresearchgate.net This stabilization forces certain nucleotides (A1492 and A1493) in the 16S rRNA to maintain a position that mimics a correct codon-anticodon match, even when an incorrect tRNA is bound. drugbank.comwikipedia.org This promotes the acceptance of incorrect tRNAs, leading to widespread errors in protein synthesis. drugbank.comwikipedia.org The accumulation of these mistranslated, non-functional proteins can ultimately lead to bacterial cell death. wikipedia.org

Impact on Initiation Complex Formation and Peptide Elongation

Beyond inducing mRNA misreading, this compound also impacts other stages of protein synthesis, including initiation complex formation and peptide elongation. nih.govdrugbank.comwikipedia.org While the primary effect is on translational fidelity, aminoglycoside binding can also inhibit the formation of the initiation complex, which is the assembly of the ribosome, mRNA, and the initiator tRNA at the start codon. nih.govdrugbank.comontosight.ai

Role of 16S rRNA and Ribosomal Protein Interactions

This compound, as an aminoglycoside, exerts its primary mechanism of action by binding to the 30S subunit of the bacterial ribosome. drugbank.comwikipedia.org This binding interferes with protein synthesis, a critical process for bacterial survival. Specifically, aminoglycosides, including this compound, bind to the 16S ribosomal RNA (rRNA) within the 30S subunit, near the A site. nih.govdrugbank.comwikipedia.org This interaction is structurally important, as it alters interactions between helix 44 (h44) and helix 45 (h45) of the 16S rRNA. drugbank.com

A key consequence of this compound binding to the 16S rRNA is the displacement of crucial residues, specifically adenosines 1492 and 1493, from h44. drugbank.comwikipedia.org In normal protein synthesis, these adenosines retract when an incorrect transfer RNA (tRNA) pairs with an mRNA codon, signaling the ribosome to reject the mispaired complex. wikipedia.org However, when this compound is bound, it forces these adenosines to maintain a position that mimics a correct codon-anticodon match. wikipedia.org This leads to the acceptance of incorrect aminoacylated tRNAs, resulting in the mistranslation of proteins. nih.govdrugbank.com

The binding of gentamicin components, including C1, to the 30S ribosomal subunit occurs at the same site, but with varying affinities. researchgate.netembopress.orgembopress.org Research indicates that this compound binds to the A-site RNA with lower affinity compared to Gentamicin C1a and C2. researchgate.netembopress.orgembopress.org This difference in binding affinity may contribute to the observed relative inhibitory effects on translation in vitro. researchgate.netembopress.org Chemical probing studies have shown that while all three major components of gentamicin protect the same bases of 16S rRNA from modification, higher concentrations of this compound are required to observe the same level of protection compared to Gentamicin C1a and C2. researchgate.netembopress.orgresearchgate.net

Beyond the primary binding site at helix 44 of the 16S rRNA, an additional mechanism has been proposed involving a secondary binding site at helix 69 of the 23S rRNA. wikipedia.org This site interacts with helix 44 and proteins involved in recognizing stop codons. wikipedia.org Binding of gentamicin at this secondary site is believed to preclude interactions of the ribosome with ribosome recycling factors, leading to the ribosomal subunits remaining complexed after translation is complete. wikipedia.org This creates a pool of inactive ribosomes, further inhibiting protein synthesis. wikipedia.org

Bactericidal Effects Beyond Protein Synthesis Inhibition

While the inhibition of protein synthesis is a key mechanism of aminoglycoside efficacy, including this compound, these antibiotics also exhibit bactericidal effects through mechanisms independent of protein synthesis disruption. nih.govdrugbank.com

Membrane Permeability Alterations and Cation Displacement

A significant aspect of this compound's bactericidal action involves its interaction with the bacterial cell membrane, leading to alterations in permeability. nih.govnih.govdrugbank.com This process begins with an initial ionic binding phase, where polycationic aminoglycosides like this compound bind electrostatically to negatively charged components of the bacterial cell membrane. nih.govdrugbank.com In Gram-negative bacteria, this includes lipopolysaccharides and phospholipids (B1166683) in the outer membrane, while in Gram-positive bacteria, it involves teichoic acids and phospholipids in the cell membrane. nih.govdrugbank.com

This electrostatic binding results in the displacement of divalent cations, such as Mg2+ and Ca2+, which are crucial for maintaining the integrity of the bacterial cell membrane. nih.govdrugbank.comhres.cammu.ac.uk The displacement of these cations disrupts the membrane structure, increasing its permeability. nih.govnih.govdrugbank.com This increased permeability facilitates the entry of the aminoglycoside into the cell. nih.govnih.govdrugbank.com

The uptake process is considered self-promoted, as the drug-induced disruption of Mg2+ bridges between adjacent lipopolysaccharide molecules contributes to increased permeability and further entry of the antibiotic. hres.ca This initial membrane disruption allows for aminoglycoside entry and accumulation within the cell. nih.gov

Energy-Dependent Phases of Cellular Entry and Accumulation

Following the initial ionic binding and membrane permeability alterations, the entry of this compound into the bacterial cytoplasm proceeds through energy-dependent phases. nih.govdrugbank.comubc.ca

The second phase, known as the "energy-dependent phase I" (EDP-I), relies on the proton-motive force of the bacterial cell. nih.govdrugbank.comubc.ca This phase allows for a limited amount of aminoglycoside to access its primary intracellular target, the bacterial 30S ribosome. nih.govnih.govdrugbank.com EDP-I is thought to be the step where the aminoglycoside enters the cytoplasm and is concentration-dependent. elifesciences.org

The final stage is the "energy-dependent phase II" (EDP-II), which is characterized by rapid, concentration-dependent bacterial killing. nih.govdrugbank.com During EDP-II, the aminoglycoside accumulates rapidly within the cell. nih.govdrugbank.com This rapid accumulation is amplified by the damage to the cytoplasmic membrane caused by earlier phases, as well as the effects of protein mistranslation. nih.govdrugbank.com EDP-II is considered essential for the bactericidal activity of aminoglycosides and requires respiration. elifesciences.org The necessity of oxygen-dependent active transport explains why aminoglycosides, including this compound, are generally ineffective against anaerobic bacteria. nih.govdrugbank.comasm.org

Mistranslated proteins, resulting from the ribosomal interactions discussed earlier, can also incorporate into the cell membrane, further contributing to membrane damage. drugbank.com This creates a cycle where ribosomal dysfunction exacerbates membrane disruption, leading to increased aminoglycoside uptake and amplified bactericidal effects.

Observed experimental data and mathematical modeling support this two-mechanism model, highlighting both the immediate bactericidal effects through membrane disruption and the delayed bactericidal effects through impaired protein synthesis. nih.govdrugbank.com

Phase of EntryMechanismDependenceOutcome
Ionic Binding PhaseElectrostatic binding to negatively charged membrane components.Passive, Non-energy dependentDisplacement of divalent cations, increased membrane permeability.
Energy-Dependent Phase IRelies on proton-motive force.Energy-dependentLimited aminoglycoside entry into cytoplasm, access to 30S ribosome.
Energy-Dependent Phase IIRapid accumulation due to damaged membrane and protein mistranslation.Energy-dependent, Respiration-dependentRapid bacterial killing, amplified protein mistranslation and synthesis inhibition.

Molecular Basis of Cellular Uptake and Intracellular Trafficking of Gentamicin C1

Endocytic Mechanisms

Endocytosis is a primary route for Gentamicin (B1671437) C1 internalization, particularly in renal proximal tubular cells. This process involves the engulfment of the molecule by the cell membrane to form intracellular vesicles.

Megalin, a large transmembrane protein predominantly expressed in renal proximal tubules, plays a pivotal role in the uptake of Gentamicin C1. physiology.orgnih.gov This process is characterized by the binding of the positively charged gentamicin molecule to the negatively charged sites on the megalin receptor. nih.govdrugbank.com Studies have demonstrated that the uptake of gentamicin is a transporter-mediated process, exhibiting time, temperature, and concentration dependence, consistent with receptor-mediated endocytosis. nih.govresearchgate.net

The interaction between gentamicin and megalin is of relatively low affinity, which suggests that high concentrations of the drug are necessary for effective binding and subsequent internalization. nih.gov The binding is also competitive, as evidenced by the increased urinary excretion of other megalin ligands, such as vitamin D-binding protein and calcium, following gentamicin administration. physiology.org Furthermore, inhibitors of megalin, such as the receptor-associated protein (RAP) and EDTA, significantly reduce gentamicin uptake, providing direct evidence for megalin's involvement. nih.govresearchgate.net In fact, studies in megalin-deficient mice have shown a near-complete elimination of renal aminoglycoside accumulation, underscoring megalin's critical role in this process. researchgate.net

Once bound, the megalin-gentamicin complex is internalized into the cell via endocytosis and trafficked through the endosomal-lysosomal pathway. popline.orgnih.gov This accumulation within lysosomes is a key factor in the nephrotoxicity associated with gentamicin. droracle.airesearchgate.net

Table 1: Key Findings in Megalin-Mediated Endocytosis of this compound

Finding Observation Reference(s)
Receptor Involvement Megalin is the primary receptor for gentamicin uptake in renal proximal tubules. physiology.orgnih.gov
Binding Characteristics Low-affinity, competitive binding to megalin. physiology.orgnih.gov
Uptake Kinetics Time, temperature, and concentration-dependent, suggesting a transporter-mediated process. nih.govresearchgate.net
Inhibition Uptake is significantly reduced by megalin inhibitors like RAP and EDTA. nih.govresearchgate.net
Genetic Evidence Megalin-deficient mice show almost no renal accumulation of gentamicin. researchgate.net
Intracellular Trafficking Internalized gentamicin is trafficked to lysosomes via the endosomal pathway. popline.orgnih.gov

The initial step in the cellular uptake of this compound in renal tubular cells involves an electrostatic interaction with the cell membrane. The cationic nature of the gentamicin molecule leads to its binding to anionic phospholipids (B1166683), particularly phosphatidylinositol 4,5-bisphosphate (PIP2), on the brush-border membrane. nih.govoup.comoup.com This adsorptive phase is a prerequisite for the subsequent megalin-mediated endocytosis. oup.com The binding to phospholipids is thought to concentrate the drug at the cell surface, facilitating its presentation to the megalin receptor for internalization. nih.gov This initial interaction with membrane phospholipids is also considered a contributing factor to the disruption of membrane integrity and subsequent cellular toxicity.

Mechanisms of Antimicrobial Resistance to Gentamicin C1

Enzymatic Modification of Gentamicin (B1671437) C1

The most prevalent mechanism of resistance to Gentamicin C1 in clinical settings is the inactivation of the drug by Aminoglycoside-Modifying Enzymes (AMEs). nih.gov These enzymes are often encoded by genes located on mobile genetic elements like plasmids, which facilitates their transfer between different bacteria. researchgate.net AMEs chemically alter the structure of this compound, which sterically hinders its ability to bind to the 16S rRNA component of the bacterial 30S ribosomal subunit. nih.gov

Aminoglycoside-Modifying Enzymes (AMEs): Acetyltransferases (AAC), Phosphotransferases (APH), Nucleotidyltransferases (ANT)

AMEs are categorized into three main families based on the biochemical reaction they catalyze:

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-coenzyme A to one of the amino groups on the this compound molecule. researchgate.netresearchgate.net This N-acetylation neutralizes the positive charge of the amino group, which is crucial for the antibiotic's interaction with the negatively charged ribosomal RNA, thereby reducing its binding affinity. researchgate.net The AAC(3) and AAC(6') families are particularly significant in conferring resistance to gentamicin. nih.govfrontiersin.org

Aminoglycoside Phosphotransferases (APHs): This family of enzymes catalyzes the transfer of a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. researchgate.netresearchgate.net The addition of this bulky, negatively charged phosphate group creates steric and electronic repulsion, preventing the drug from fitting into its binding pocket on the ribosome. researchgate.net The bifunctional enzyme AAC(6')-APH(2"), found in Gram-positive bacteria, exhibits both acetyltransferase and phosphotransferase activities and is a primary cause of gentamicin resistance. imrpress.com

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group (AMP) from an ATP donor to a hydroxyl group on the this compound molecule. nih.govmdpi.com This modification, similar to phosphorylation, adds a large moiety to the antibiotic, which physically blocks its interaction with the ribosomal target. researchgate.net The ANT(2") enzyme is clinically relevant for its ability to inactivate gentamicin. mdpi.comnih.gov

Specific Sites of Enzymatic Action on this compound Structure

The specific hydroxyl (-OH) and amino (-NH2) groups on the this compound structure serve as targets for different AMEs. The position of the modification determines the enzyme's substrate profile and the resulting resistance pattern.

Enzyme ClassSpecific Enzyme ExampleModification TypeSite of Action on this compound
Acetyltransferases (AAC) AAC(3)-IAcetylation3-amino group of the 2-deoxystreptamine (B1221613) ring
AAC(6')-IIAcetylation6'-amino group on the C-ring (purpurosamine)
Phosphotransferases (APH) APH(2")Phosphorylation2"-hydroxyl group on the B-ring (garosamine)
Nucleotidyltransferases (ANT) ANT(2")Adenylylation2"-hydroxyl group on the B-ring (garosamine)

Impact of Methylation Patterns on Susceptibility to AMEs

The inherent structural features of this compound, specifically its methylation patterns, can influence its susceptibility to certain AMEs. This compound is characterized by methylation at both the C-6' and N-6' positions of its purpurosamine ring. nih.govnih.gov

This dual methylation provides a degree of protection against some AMEs. For example, while the AAC(6')-I enzymes can readily acetylate other gentamicin components like C1a and C2, they show very low activity towards this compound. nih.govresearchgate.net The methyl group on the 6'-amino group (a secondary amine) makes it a poor substrate for these enzymes. nih.gov Similarly, the C-6' methyl group can sterically hinder the approach of AMEs that target the adjacent 6'-amino group. nih.gov However, other enzymes, such as AAC(6')-II, can effectively acetylate all major components of the gentamicin complex, including this compound. nih.gov

Target Site Modification

While less common than enzymatic modification, alterations to the antibiotic's binding site on the ribosome represent another critical mechanism of resistance. nih.gov These modifications prevent this compound from binding to its target, the A-site of the 16S rRNA, thereby allowing protein synthesis to proceed normally.

Mutations in 16S rRNA (e.g., rrs gene) Affecting Binding Affinity

This compound binds to a highly conserved region of the 16S rRNA, which is encoded by the rrs gene. creative-diagnostics.com Spontaneous mutations in this gene can alter the structure of the A-site, reducing the binding affinity of the antibiotic. nih.gov A key mutation is the substitution of adenine (B156593) at position 1408 with guanine (B1146940) (A1408G). nih.govnih.gov This single nucleotide change disrupts a crucial hydrogen bond between the antibiotic and the rRNA, leading to high-level resistance to gentamicin and other aminoglycosides. nih.gov Other mutations at neighboring positions, such as T1406A, C1409T, and G1491T, have also been identified as conferring resistance, demonstrating the sensitivity of this binding pocket to structural changes. oup.com

Ribosomal Methyltransferases (RMTs) and Alteration of Binding Site

A more recently emerged and highly concerning mechanism of target site modification is the methylation of the 16S rRNA by acquired 16S rRNA methyltransferases (RMTs). researchgate.net These enzymes, encoded by genes like armA and rmtB, are often carried on mobile genetic elements, contributing to their rapid spread among pathogenic bacteria. researchgate.netnih.gov

RMTs catalyze the transfer of a methyl group to specific nucleotides within the A-site of the 16S rRNA. researchgate.net The most common modification is the methylation of the N7 position of guanine at residue G1405 (N7-G1405). nih.gov This small addition is enough to create a steric clash that prevents the binding of this compound and nearly all other clinically relevant aminoglycosides. nih.govnih.gov This mechanism typically confers a very high level of resistance (MICs ≥256 µg/mL) to a broad spectrum of aminoglycosides, posing a significant therapeutic challenge. researchgate.netnih.gov

Mutations in Ribosomal Proteins (e.g., rpsL)

Alterations in the direct target of this compound represent a primary mechanism of resistance. The antibiotic binds to specific sites on the 16S rRNA within the 30S ribosomal subunit. creative-diagnostics.com Genetic mutations that modify this target site can significantly reduce the binding affinity of the drug, rendering it ineffective.

Mutations in genes encoding ribosomal proteins, such as the rpsL gene which codes for the S12 ribosomal protein, can induce conformational changes in the ribosome. creative-diagnostics.comresearchgate.net These structural alterations interfere with the proper binding of gentamicin, thereby conferring resistance. creative-diagnostics.com While mutations in the rpsL gene are a well-established cause of resistance to streptomycin, another aminoglycoside, they also play a role in diminishing susceptibility to gentamicin. researchgate.netnih.gov Studies have identified that mutations leading to amino acid substitutions in the S12 protein can decrease the bactericidal activity of aminoglycosides.

Mechanism Description Key Gene Example Effect on this compound
Target Site Modification Alteration of the bacterial 30S ribosomal subunit.rpsL (encodes S12 protein)Causes structural changes that weaken or prevent the binding of this compound, reducing its ability to inhibit protein synthesis. creative-diagnostics.com

Efflux Pump Systems and Reduced Intracellular Accumulation

Efflux pumps are membrane-associated protein complexes that actively expel a wide range of toxic substances, including antibiotics, from the bacterial cell. nih.govyoutube.com By reducing the intracellular concentration of this compound, these pumps prevent the antibiotic from reaching its ribosomal target in sufficient quantities to be effective. youtube.com This mechanism is a significant contributor to resistance, particularly in Gram-negative bacteria. researchgate.net

Several superfamilies of efflux pumps are involved in aminoglycoside resistance, with the Resistance-Nodulation-Division (RND) family being clinically prominent. researchgate.netnih.gov Overexpression of the genes encoding these pumps, often triggered by mutations in regulatory genes, can lead to high levels of resistance. nih.gov

Table 1: Examples of Efflux Pump Systems Conferring Gentamicin Resistance

Efflux Pump SystemBacterial SpeciesPrimary Function
AdeABC Acinetobacter baumanniiExpels aminoglycosides, fluoroquinolones, and other antibiotic classes. nih.gov
AdeIJK Acinetobacter baumanniiProvides resistance to gentamicin and other aminoglycosides. nih.gov
MexXY-OprM Pseudomonas aeruginosaA major RND-type pump involved in resistance to multiple antibiotics, including aminoglycosides. researchgate.net
SmeYZ Stenotrophomonas maltophiliaA key efflux system whose overproduction is a significant mechanism of aminoglycoside resistance in this pathogen. nih.gov

Role of Biofilm Formation in Resistance

Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces. nih.govasm.org This mode of growth provides a protected environment and is a major factor in antibiotic resistance and the persistence of chronic infections. asm.org Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-living, planktonic counterparts. asm.org

The resistance of biofilms to this compound is multifactorial:

Reduced Penetration: The dense EPS matrix acts as a physical barrier, impeding the diffusion of gentamicin and preventing it from reaching the bacterial cells located deep within the biofilm. creative-diagnostics.comasm.org

Altered Microenvironment: The chemical and physiological gradients within a biofilm, such as variations in oxygen, pH, and nutrient availability, can lead to slowed bacterial growth. Since aminoglycosides are most effective against rapidly dividing cells, the slow-growing or dormant bacteria within a biofilm are less susceptible.

Adaptive Responses: The biofilm environment can trigger gene expression patterns that differ from planktonic bacteria, leading to the upregulation of resistance mechanisms.

A study on KPC-producing Klebsiella pneumoniae demonstrated that isolates already resistant to gentamicin showed a dramatic increase in resistance levels—up to 234-fold—when growing within a biofilm. nih.gov

Adaptive Survival Mechanisms and Persistence

Beyond stable genetic resistance, bacteria can employ temporary strategies to survive antibiotic exposure. creative-diagnostics.com These adaptive mechanisms allow a portion of the bacterial population to endure treatment and can lead to infection relapse.

Adaptive Resistance: This is a transient and reversible form of resistance that can develop after initial exposure to an antibiotic. nih.gov In Pseudomonas aeruginosa, for example, exposure to gentamicin can induce a temporary resistant state that begins within hours of exposure and diminishes once the antibiotic is removed. nih.gov The magnitude and duration of this adaptive resistance are often dependent on the initial antibiotic concentration. nih.gov

Persistence: This phenomenon involves a small subpopulation of dormant, metabolically inactive cells known as "persister cells." creative-diagnostics.comkuleuven.be These cells are not genetically resistant but are phenotypically tolerant to antibiotics. nih.gov Because aminoglycosides like gentamicin target active cellular processes such as protein synthesis, these dormant cells survive the treatment. creative-diagnostics.com When the antibiotic pressure is removed, these persisters can "awaken" and re-establish the infection. creative-diagnostics.com Repeated exposure to aminoglycosides has been shown to select for bacterial populations with a higher frequency of persister cell formation. kuleuven.be

Mechanisms of Gentamicin C1 Induced Toxicity

Cellular Mechanisms of Nephrotoxicity

Gentamicin (B1671437) C1's detrimental effects on the kidney are initiated at the cellular level, specifically within the epithelial cells of the proximal tubules. The following subsections detail the key cellular events that contribute to the development of nephrotoxicity.

The preferential accumulation of gentamicin in the epithelial cells of the proximal tubule is a primary determinant of its nephrotoxicity. oup.com This selective uptake is largely mediated by a process of receptor-mediated endocytosis. nih.gov The multi-ligand receptors megalin and cubilin, located on the apical membrane of proximal tubular cells, play a crucial role in binding and internalizing gentamicin from the glomerular filtrate. oup.comexcli.denih.gov

Once internalized, gentamicin is transported to various intracellular compartments, including endosomes, lysosomes, the Golgi apparatus, and the endoplasmic reticulum. oup.comexcli.denih.gov The accumulation of gentamicin within these organelles disrupts their normal function and is a critical step in initiating cellular injury. oup.com The high concentration of gentamicin within these cells leads to a cascade of cytotoxic events, ultimately resulting in cell death and tubular damage. oup.comnih.gov The affinity of gentamicin for proximal tubular cells and its subsequent retention are key factors contributing to its nephrotoxic potential. banglajol.info

Table 1: Key Factors in Gentamicin C1 Accumulation and Cytotoxicity

Factor Description Implication in Nephrotoxicity
Megalin and Cubilin Endocytic receptors on the apical membrane of proximal tubular cells. Mediate the initial binding and uptake of this compound into the cells, leading to its accumulation. oup.comexcli.denih.gov
Endocytosis The primary mechanism of this compound entry into proximal tubular cells. Facilitates the high intracellular concentration of the drug. nih.govexcli.de
Intracellular Trafficking Movement of this compound to lysosomes, Golgi apparatus, and endoplasmic reticulum. Leads to organelle dysfunction and initiates cellular stress pathways. oup.comexcli.denih.gov
Cellular Retention Prolonged presence of this compound within the tubular cells. Exacerbates and sustains the cytotoxic effects, leading to progressive cell injury. banglajol.info

This compound is known to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in renal tubular epithelial cells. oup.comexcli.de The mode of cell death is often dependent on the concentration of the drug and the duration of exposure. oup.com At lower concentrations, apoptosis is the predominant form of cell death, whereas higher concentrations tend to cause necrosis. oup.com

The apoptotic process initiated by gentamicin involves the activation of the intrinsic pathway. oup.com Following its release from intracellular compartments into the cytosol, gentamicin acts on mitochondria, triggering the release of pro-apoptotic proteins such as cytochrome c. oup.com This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7, leading to the systematic dismantling of the cell. oup.com Studies have demonstrated that chronic exposure of renal tubular epithelial cells to gentamicin leads to a significant increase in the proportion of apoptotic cells. nih.govnih.gov Necrosis, on the other hand, is often associated with more severe cellular injury and inflammation. excli.deekb.eg

Mitochondria are key targets of this compound's toxicity. nih.gov The drug can directly and indirectly impair mitochondrial function, leading to a cascade of detrimental effects. oup.com Gentamicin disrupts the mitochondrial respiratory chain, which inhibits ATP production and leads to an "energetic catastrophe" within the cell. oup.comnih.gov This impairment of cellular energy metabolism compromises essential cellular processes and contributes to cell death.

A major consequence of mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. ekb.egnih.govresearchgate.net This state of oxidative stress results from an imbalance between ROS generation and the cell's antioxidant defense mechanisms. frontiersin.org The excessive ROS can damage vital cellular components, including lipids, proteins, and DNA, further exacerbating cellular injury and promoting apoptosis. nih.govfrontiersin.org Evidence suggests that early gentamicin exposure leads to a significant accumulation of mitochondrial-specific H2O2. nih.govnih.gov

Table 2: Effects of this compound on Mitochondrial Function

Parameter Effect of this compound Consequence
Mitochondrial Respiration Inhibition of the electron transport chain. oup.com Decreased ATP synthesis and cellular energy depletion. oup.com
Reactive Oxygen Species (ROS) Increased production of superoxide and hydroxyl radicals. ekb.egnih.gov Oxidative damage to cellular macromolecules, leading to lipid peroxidation and protein oxidation. frontiersin.org
Mitochondrial Membrane Potential Collapse of the membrane potential. nih.gov Release of pro-apoptotic factors like cytochrome c into the cytoplasm. oup.com
Mitochondrial Dynamics Alteration in the expression of proteins involved in mitochondrial fusion and fission (e.g., OPA1, Mitofusin1/2, DRP1). nih.gov Impaired mitochondrial homeostasis and increased cellular stress. nih.gov

The endoplasmic reticulum (ER) is another primary site of this compound-induced toxicity. nih.gov The accumulation of gentamicin within the ER disrupts its function, leading to a condition known as ER stress. oup.comnih.gov This stress is characterized by the accumulation of misfolded or unfolded proteins within the ER lumen.

In response to ER stress, the cell activates a signaling network called the unfolded protein response (UPR). nih.govphysiology.org The UPR aims to restore ER homeostasis by reducing protein synthesis, increasing the production of chaperone proteins to aid in protein folding, and enhancing the degradation of misfolded proteins. physiology.org However, prolonged or severe ER stress, as induced by gentamicin, can overwhelm the adaptive capacity of the UPR. nih.gov This leads to the activation of pro-apoptotic pathways, including the upregulation of the transcription factor CHOP and the cleavage of caspase-12, ultimately contributing to cell death. nih.govsci-hub.se

This compound's polycationic nature allows it to interact with and bind to anionic phospholipids (B1166683) in cellular membranes. oup.comexcli.de This interaction can lead to alterations in membrane structure and function. oup.com A significant consequence of this is the development of phospholipidosis, a condition characterized by the excessive accumulation of phospholipids within intracellular vesicles, particularly lysosomes. oup.comexcli.de

Lysosomal phospholipidosis is a hallmark of gentamicin-induced nephrotoxicity and is tightly correlated with the degree of toxicity. oup.com This condition is thought to arise from the inhibition of lysosomal phospholipases, which are responsible for the degradation of phospholipids. oup.comexcli.de The accumulation of these lipids can lead to lysosomal membrane destabilization and rupture, releasing hydrolytic enzymes and gentamicin into the cytoplasm. oup.com This cytosolic release of lysosomal contents can trigger both apoptotic and necrotic cell death pathways. oup.com

This compound can interfere with the function of various cell membrane transporters and signaling pathways, further contributing to its cytotoxicity. oup.com It has been shown to inhibit the activity of several membrane transport proteins, which can disrupt cellular homeostasis. nih.gov For example, inhibition of the sodium-potassium pump (Na+/K+-ATPase) can lead to cell swelling and subsequent necrosis or apoptosis. oup.comnih.gov

Furthermore, gentamicin can activate the extracellular calcium-sensing receptor (CaSR), a membrane receptor that is sensitive to extracellular calcium levels. oup.com The activation of CaSR has been associated with tubular cell death. oup.com Gentamicin also interferes with phosphatidylinositol signaling pathways, which are crucial for various cellular processes. excli.de By altering the expression and function of various renal transporters and signaling molecules, gentamicin disrupts normal tubular reabsorption and cellular function, exacerbating renal injury. nih.govmdpi.com

Differential Nephrotoxicity of this compound Compared to Other Congeners

The commercial formulation of gentamicin is a complex mixture of several related compounds, primarily this compound, C1a, C2, C2a, and C2b. Research has demonstrated that the nephrotoxic potential of this mixture is not uniform across its components; rather, specific congeners contribute disproportionately to renal toxicity.

Studies comparing the individual constituents have identified Gentamicin C2 as the primary contributor to the nephrotoxicity of the gentamicin complex. nih.govnih.govh1.co In rat models, administration of pure Gentamicin C2 resulted in more significant kidney damage compared to other components. nih.govh1.co One study observed that after seven days of treatment, the mean serum creatinine (B1669602) level in rats given Gentamicin C2 was significantly higher (0.8 mg/dl) than in those given this compound, C1a, or the complete gentamicin complex (0.5 mg/dl). nih.govnih.govh1.co

Table 1: Comparative Nephrotoxicity of Gentamicin Congeners in Rats

Gentamicin Component Mean Serum Creatinine (mg/dl) after 7 Days Onset of Detectable Toxicity Key Findings
This compound 0.5 nih.govnih.govh1.co Minimal after 21 days nih.govnih.govh1.co Exhibits the least nephrotoxicity. nih.govh1.co
Gentamicin C1a 0.5 nih.govnih.govh1.co After 14 days nih.govnih.govh1.co Moderate nephrotoxicity with delayed onset. nih.govh1.co
Gentamicin C2 0.8 nih.govnih.govh1.co Within 7 days nih.govnih.govh1.co The most nephrotoxic component. nih.govnih.govh1.co
Gentamicin Complex 0.5 nih.govnih.govh1.co Within 7 days nih.govnih.govh1.co Toxicity profile similar to Gentamicin C2. nih.govh1.co

Cellular Mechanisms of Ototoxicity

Hair Cell Uptake and Damage

Gentamicin-induced ototoxicity is characterized by damage to the sensory hair cells of the inner ear. researchgate.net For toxicity to occur, the antibiotic must first enter these specialized cells. medscape.com Studies using fluorescently-labeled gentamicin have shown that the drug is selectively taken up by both inner and outer hair cells, while adjacent supporting cells are largely spared. nih.govunmc.edu This uptake is a critical initiating step in the cascade of events leading to cellular dysfunction and, ultimately, apoptosis or programmed cell death. mdpi.com

Once inside the hair cells, gentamicin can disrupt various cellular processes. The damage often manifests as damage to the stereocilia bundles and nuclear fragmentation. researchgate.net The accumulation of the drug is thought to occur through processes like endocytosis and can lead to retention in lysosomes, which may contribute to ongoing cell damage even after the cessation of treatment. nih.gov The damage is often dose- and time-dependent, with hair cells in the basal turn of the cochlea showing greater susceptibility than those in the apex. researchgate.net

Correlation with Cochlear Hair Cell Mechanotransducer Channels

A primary route for this compound and other aminoglycosides to enter cochlear hair cells is through the mechanotransducer (MET) channels located on the stereocilia. nih.govnih.gov These channels are essential for hearing, opening in response to sound-induced mechanical stimulation to allow ion flow. Evidence strongly suggests that aminoglycosides permeate these channels to gain access to the cell's interior. nih.govnih.gov

The open probability of MET channels influences the rate of gentamicin uptake. nih.gov For instance, conditions that increase the likelihood of these channels being open, such as a low-calcium environment, also increase the entry of gentamicin into the hair cells. nih.gov Conversely, pharmacological agents that block MET channels, such as curare and quinine, have been shown to significantly reduce gentamicin uptake and protect hair cells from its toxic effects. nih.govnih.gov This indicates that the patency of MET channels is a critical factor in mediating the ototoxicity of these antibiotics. nih.gov Targeting these channels is therefore considered a viable strategy for developing otoprotective agents that could be co-administered with aminoglycosides to prevent hearing loss. jci.org

Role of Cytosolic Protein Synthesis Inhibition in Ototoxicity

While the primary antibacterial action of aminoglycosides like gentamicin is the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit, it was long thought that they had a much lower affinity for eukaryotic ribosomes. h1.conih.gov However, emerging evidence indicates that at the high concentrations achieved within hair cells, gentamicin can indeed inhibit cytosolic protein synthesis. h1.conih.gov

This inhibition of protein production in hair cells is not merely a side effect of cell death but appears to be an active contributor to the toxic process. nih.gov The drug's interference with the ribosomal machinery in hair cells activates a signaling cascade known as the ribotoxic stress response. h1.conih.gov This response, in turn, can trigger downstream pathways, including the activation of c-Jun N-terminal kinase (JNK), which is known to be involved in hair cell apoptosis. nih.govnih.gov The potency of a particular aminoglycoside to induce ototoxicity has been shown to correlate well with its ability to inhibit protein synthesis and activate this JNK pathway within hair cells. h1.conih.gov

Influence of Inflammation on Cochlear Uptake

Systemic infections that necessitate the use of aminoglycosides are often accompanied by a host inflammatory response. This inflammation can exacerbate the ototoxicity of gentamicin by increasing its uptake into the cochlea. nih.govnih.gov Inflammatory mediators released during an infection can modulate the permeability of the blood-labyrinth barrier, potentially facilitating greater entry of the drug into the inner ear fluids. creighton.edu

Specifically, inflammation has been shown to up-regulate the expression of certain ion channels in the cochlea, such as the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.gov These channels can serve as an additional entry route for gentamicin into hair cells. nih.gov Studies in animal models have demonstrated that exposure to bacterial components like lipopolysaccharides, which simulate an infection, leads to increased cochlear expression of TRPV1, greater hair cell uptake of gentamicin, and more severe hearing loss. nih.gov This suggests a synergistic relationship where the underlying infection and its associated inflammation can render the inner ear more vulnerable to the toxic effects of the antibiotic treatment.

Differential Ototoxicity of this compound Compared to Other Congeners

Similar to nephrotoxicity, the ototoxic potential of the commercial gentamicin mixture is not evenly distributed among its constituent C-subtypes. nih.gov In vitro studies using rat cochlear explants have revealed significant differences in the degree of hair cell damage caused by each component. nih.govnih.gov

Gentamicin C2 has been identified as the most ototoxic of the C-subtypes, while Gentamicin C2b is the least toxic. nih.govnih.gov The ototoxicity of this compound, C1a, and C2a was found to be comparable to that of the complete "hospital gentamicin" mixture. nih.gov These differences in toxicity correlate with the congeners' affinity for and ability to block the hair cell MET channel. nih.gov The structural variations between the subtypes, such as the methylation at the C6′ position that distinguishes C1a from the less ototoxic C2b, appear to govern their interaction with the MET channel and subsequent intracellular toxic effects. nih.gov

The finding that certain components, like C2b, are significantly less ototoxic while retaining comparable antibacterial potency suggests that reformulating gentamicin mixtures to favor these less harmful congeners could be a promising strategy to reduce the risk of hearing loss. nih.gov

Table 2: Comparative Ototoxicity of Gentamicin C-Subtypes

Gentamicin Subtype Relative Ototoxicity EC50 (μM) in Rat Cochlear Explants Correlation with MET Channel
This compound Not significantly different from hospital mixture nih.gov N/A Acts as a permeant blocker. nih.gov
Gentamicin C1a Not significantly different from hospital mixture nih.gov 821 ± 24 nih.gov Acts as a permeant blocker. nih.gov
Gentamicin C2 Most ototoxic nih.govnih.gov 403 ± 23 nih.gov High affinity and blockage. nih.gov
Gentamicin C2a Not significantly different from hospital mixture nih.gov 656 ± 36 nih.gov Acts as a permeant blocker. nih.gov
Gentamicin C2b Least ototoxic nih.govnih.gov 1130 ± 22 nih.gov Lower affinity and blockage. nih.gov

Impact on Eukaryotic Ribosomes

This compound, a component of the broader gentamicin complex, exerts its toxic effects in eukaryotes primarily through its interaction with ribosomes, the cellular machinery responsible for protein synthesis. While aminoglycosides like gentamicin are designed to target prokaryotic ribosomes with high affinity, their off-target effects on eukaryotic ribosomes, particularly mitochondrial ribosomes, are a significant cause of their toxicity in humans.

Inhibition of Human Mitochondrial Ribosomes

The mitochondrion, often referred to as the powerhouse of the cell, contains its own set of ribosomes that are structurally more similar to their bacterial counterparts than to the cytoplasmic ribosomes of eukaryotic cells. This similarity makes them a primary target for aminoglycoside antibiotics, including this compound.

Research has demonstrated that gentamicin can directly inhibit protein synthesis in human mitochondrial ribosomes. unmc.edu This inhibition is a key factor in the ototoxicity (hearing loss) associated with gentamicin use. nih.govnih.gov The mechanism of inhibition involves the binding of gentamicin to the decoding A site of the mitochondrial ribosome's small subunit. nih.gov This binding interferes with the fidelity of mRNA translation and can halt protein synthesis altogether.

Studies comparing different components of the gentamicin C complex have revealed variations in their inhibitory effects on mitochondrial ribosomes. For instance, the presence of a methyl group at the 6'-N position can influence the degree of inhibition. nih.gov Specifically, this compound, which possesses a 6'-N-methyl group, along with Gentamicin C2b, another N-methylated variant, are noted to be less potent inhibitors of mitochondrial ribosomes compared to their non-methylated counterparts like Gentamicin C1a and C2. nih.gov This reduced inhibitory activity correlates with lower ototoxicity. nih.gov

Table 1: Comparative Inhibitory Activity of Gentamicin C Components on Mitochondrial Ribosomes

CompoundKey Structural FeatureRelative Inhibition of Mitochondrial RibosomesCorrelation with Ototoxicity
This compound 6'-N-methyl groupLess inhibitoryLess ototoxic
Gentamicin C1a No 6'-N-methyl groupMore inhibitoryMore ototoxic
Gentamicin C2 No 6'-N-methyl groupMore inhibitoryMore ototoxic
Gentamicin C2b 6'-N-methyl groupLess inhibitoryLess ototoxic

This table is based on comparative data suggesting that N-methylation at the 6' position reduces both mitochondrial ribosome inhibition and ototoxicity. nih.gov

Interaction with Human Cytoplasmic Ribosomes

While human mitochondrial ribosomes are a primary target, gentamicin also interacts with the 80S cytoplasmic ribosomes, although generally with lower affinity compared to bacterial ribosomes. nih.gov The decoding center of the eukaryotic 80S ribosome has structural differences from its prokaryotic counterpart, which contributes to this lower affinity. researchgate.net

Despite the lower affinity, the interaction of gentamicin with cytoplasmic ribosomes is not insignificant and can have functional consequences. Studies have shown that aminoglycosides can bind to multiple sites on the 80S ribosome, impacting nearly every phase of protein synthesis. researchgate.net One of the key binding sites is within the decoding center on the small ribosomal subunit. nih.gov

Research using crystal structures of the 80S ribosome in complex with gentamicin has provided detailed insights into these interactions. nih.gov These studies have identified multiple binding sites for gentamicin on both the small and large ribosomal subunits. researchgate.netnih.gov The binding at these sites can induce conformational changes in the ribosome, affecting its dynamics and function. nih.gov

Table 2: Summary of this compound Interaction with Eukaryotic Ribosomes

Ribosome TypePrimary Binding SiteConsequence of BindingRelative Affinity
Human Mitochondrial Decoding A-site of small subunitInhibition of protein synthesis, contributing to ototoxicityHigher
Human Cytoplasmic Decoding center and other sites on both subunitsTranslational misreading, inhibition of translocationLower

Compound Reference Table

Biosynthesis and Production of Gentamicin C1

Biosynthetic Pathway Elucidation in Micromonospora purpurea/echinospora

The biosynthetic pathway of the gentamicin (B1671437) C complex, including Gentamicin C1, has been largely elucidated in Micromonospora echinospora and Micromonospora purpurea. biorxiv.orgmdpi.combohrium.comresearchgate.net The pathway begins with the conversion of D-glucose-phosphate into the 2-deoxystreptamine (B1221613) (2-DOS) core structure, catalyzed by enzymes such as GenC, GenS1, and GenE. mdpi.com Glycosyltransferases, including GenM1 and GenM2, then attach N-acetylglucosamine (which is subsequently deacetylated) and xylose to the 2-DOS core, leading to the formation of gentamicin A2. researchgate.net

Gentamicin A2 undergoes a series of modifications, including amination and methylation steps catalyzed by enzymes like GenD2, GenS2, and GenN, to produce gentamicin A, which is further methylated by GenD1 to yield gentamicin X2. pnas.orgbiorxiv.org Gentamicin X2 serves as a crucial branch point intermediate in the biosynthesis of the gentamicin C complex. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov

From gentamicin X2, the pathway diverges into two main branches. One branch, initiated by the methylation of gentamicin X2 at C-6' by the enzyme GenK, leads to the formation of G418, a precursor for gentamicins C1, C2, and C2a. biorxiv.orgpnas.orgnih.gov The other branch, which bypasses the GenK methylation, leads to gentamicins C1a and C2b. biorxiv.org Subsequent steps involve oxidation and amination catalyzed by enzymes like GenQ and GenB1, generating intermediates such as JI-20A (from gentamicin X2) and JI-20Ba (from G418). biorxiv.orgnih.gov The dideoxygenation of these intermediates is a critical step in forming the gentamicin C complex. biorxiv.orgacs.orgacs.org

The final steps in the formation of this compound involve the conversion of gentamicin C2. researchgate.netmdpi.com Specifically, gentamicin C2 undergoes N-methylation at the 6'-N position catalyzed by the methyltransferase GenL to produce this compound. biorxiv.orgmdpi.comresearchgate.netmdpi.com GenL is notably located outside the main gentamicin biosynthetic gene cluster. biorxiv.orgpnas.orgresearchgate.net

Enzymatic Steps and Key Enzymes Involved in this compound Formation

The biosynthesis of this compound involves a cascade of enzymatic reactions. Key enzymes are responsible for specific modifications, including methylation, dideoxygenation, and epimerization. biorxiv.orgnih.govacs.orgacs.org

Methyltransferases (GenN, GenD1, GenK, GenL) and their Specificity

Methylation plays a significant role in determining the final structure of the gentamicin C components. Several methyltransferases are involved in the pathway leading to this compound:

GenN: This methyltransferase is involved in the 3''-N-methylation of an early intermediate, 3''-dehydro-3''-oxo-gentamicin A2, contributing to the formation of gentamicin X2. pnas.orgbiorxiv.orgscispace.com

GenD1: GenD1 is a cobalamin- and radical SAM-dependent methyltransferase that catalyzes the 4''-C-methylation, also leading to the formation of gentamicin X2. pnas.orgbiorxiv.org The selectivity of GenN and GenD1, along with GenK, defines the pathway up to the branch point. pnas.orgresearchgate.net

GenK: GenK is a crucial C-6' methyltransferase that acts at the branch point of the pathway, methylating gentamicin X2 to form G418. biorxiv.orgpnas.orgresearchgate.netnih.gov This methylation step is essential for the production of gentamicins C1, C2, and C2a. biorxiv.orgnih.gov

GenL: GenL is the terminal 6'-N-methyltransferase responsible for the conversion of gentamicin C2 to this compound. biorxiv.orgmdpi.compnas.orgresearchgate.netmdpi.com It also catalyzes the methylation of gentamicin C1a to gentamicin C2b. researchgate.netmdpi.compnas.orgmdpi.com Unlike other methyltransferases in the pathway, GenL is encoded by a gene located separately from the main gentamicin biosynthetic gene cluster. biorxiv.orgpnas.orgresearchgate.net

The methyltransferases GenN, GenD1, and GenK exhibit specificity that defines the early stages and the branch point of the gentamicin pathway. pnas.orgresearchgate.net GenL's specificity lies in its ability to perform the final N-methylation at the 6' position of specific intermediates like C2 and C1a. mdpi.compnas.orgmdpi.com

Dideoxygenation Process (GenP, GenB3, GenB4)

A characteristic feature of the gentamicin C complex is the absence of hydroxyl groups at the C-3' and C-4' positions, which contributes to their resistance against certain aminoglycoside modifying enzymes. biorxiv.orgnih.gov This 3',4'-dideoxygenation process involves the concerted action of several enzymes:

GenP: GenP, a homologue of aminoglycoside 3'-phosphotransferases, initiates the dideoxygenation process by catalyzing the 3'-phosphorylation of intermediates JI-20A and JI-20Ba. biorxiv.orgacs.orgacs.orgnih.govbiorxiv.org This phosphorylation step is crucial as it activates the hydroxyl group at C-3' as a leaving group. nih.gov

GenB3 and GenB4: These are two pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that act successively on the phosphorylated intermediates. biorxiv.orgacs.orgacs.orgnih.govbiorxiv.org GenB3 catalyzes the elimination of the 4'-hydroxyl group followed by the elimination of the 3'-phosphate. biorxiv.orgacs.orgacs.orgnih.govbiorxiv.org This results in the formation of double bonds. biorxiv.orgacs.org GenB4 is involved in the reduction of a resulting 4',5'-double bond and double bond migration. biorxiv.orgacs.orgnih.gov The combined action of GenP, GenB3, and GenB4 leads to the formation of the 3',4'-dideoxy structure found in the gentamicin C components, including the precursors of this compound. biorxiv.orgacs.orgnih.govbiorxiv.org GenB3 also participates in the reamination step using an amino donor. biorxiv.orgacs.orgacs.orgbiorxiv.org

Epimerase Activity (GenB2)

GenB2 is a PLP-dependent enzyme that exhibits 6'-epimerase activity. biorxiv.orgresearchgate.netnih.govacs.orgacs.org Its primary role is the interconversion of gentamicin C2a and gentamicin C2. biorxiv.orgnih.gov This epimerization at the C-6' position is important for generating the diversity within the gentamicin C complex. acs.org While primarily an epimerase, GenB2 has also been reported to retain some aminotransferase activity. acs.org

Genetic Engineering and Metabolic Approaches for Enhanced Production

Genetic and metabolic engineering strategies have been employed to enhance the production of specific gentamicin C components, including efforts that can indirectly benefit this compound production or aim for the production of precursors like C2. researchgate.netmdpi.combohrium.comresearchgate.netresearchgate.net

One approach involves manipulating genes encoding key enzymes in the biosynthetic pathway to direct metabolic flux towards desired products. For example, studies have focused on increasing the production of gentamicin C1a, a precursor for etimicin, by blocking competing pathways. researchgate.netmdpi.comresearchgate.netresearchgate.net Inactivating the genK gene, which is responsible for the C-6' methylation leading to G418 and subsequently C1, C2, and C2a, can increase the production of components in the other branch of the pathway, such as C1a. researchgate.netmdpi.commdpi.comresearchgate.netnih.gov Furthermore, inactivating the genL gene, which converts C1a to C2b and C2 to C1, can lead to the accumulation of C1a and C2. researchgate.netmdpi.commdpi.com

Engineered strains have been developed that show improved titers of specific gentamicin components. For example, a strain of M. purpurea with inactivated genK and genL genes was successfully engineered to exclusively produce gentamicin C1a. researchgate.netmdpi.com Another engineered strain of M. echinospora with deletions in genK and genL showed a 3.22-fold increase in gentamicin C1a titers compared to the parental strain in 5-L fermentation trials. researchgate.netresearchgate.net

The following table summarizes some findings from metabolic engineering efforts:

Strain ModificationEffect on Gentamicin ProductionReference
ΔgenKIncreased production of gentamicin C1a and C2b; eliminated C1, C2, C2a. researchgate.netmdpi.commdpi.comresearchgate.netnih.gov
ΔgenLEliminated production of this compound and C2b; increased C1a and C2. researchgate.netmdpi.commdpi.com
ΔgenKΔgenLExclusive production of gentamicin C1a. researchgate.netmdpi.com
ΔgenKΔgenL in M. echinospora3.22-fold increase in gentamicin C1a titer (211 U/mL vs 50 U/mL). researchgate.netresearchgate.net
Addition of CaCl₂ (0.1%) and Sodium Citrate (0.3%) to M. echinospora fermentation11.5% increase in total gentamicin (2398 μg/mL vs 2150 μg/mL); C1a ratio increased from 38% to 42%. mdpi.comresearchgate.net

Alternative Synthetic Routes for this compound Production

While fermentation by Micromonospora species is the primary method for producing the gentamicin C complex, including this compound, alternative synthetic routes have been explored, particularly for obtaining individual components or novel derivatives. nih.govacs.orgacs.orgresearchgate.netuzh.chnih.gov

Chemical synthesis offers a way to access individual gentamicin C components, which can be challenging to separate from the natural fermentation mixture. pnas.orgnih.govresearchgate.net Synthetic routes for this compound, C2, and C2a have been developed, often starting from readily available related aminoglycosides like sisomicin (B1680986). nih.govacs.orgacs.orguzh.chnih.gov These synthetic strategies typically involve a series of controlled chemical reactions to introduce the specific modifications characteristic of each gentamicin C component, such as methylation and the formation of the dideoxy functionality. nih.govacs.orgacs.orguzh.chnih.gov

One described synthetic route for this compound involves starting from sisomicin and converting it through multiple steps to a key intermediate. acs.org Subsequent reactions, including cleavage of a protecting group, reaction with a sulfinyl imine, epimerization, and introduction of the 6'-amino group through reductive amination, lead to the formation of precursors. acs.org Further steps, such as hydrogenolysis and treatment with barium hydroxide, yield this compound. acs.org

These alternative synthetic routes, while potentially more complex or costly than fermentation for bulk production, are valuable for obtaining pure individual gentamicin C components for research purposes, structural characterization, and the exploration of structure-activity relationships. nih.govacs.orgresearchgate.net They also provide a means to synthesize novel gentamicin analogs that may possess improved therapeutic properties. pnas.orgfrontiersin.org

Structure Activity Relationship Sar Studies of Gentamicin C1

Influence of Methylation Patterns on Ribosomal Binding and Antimicrobial Activity

Aminoglycoside antibiotics, including gentamicin (B1671437) C1, exert their antibacterial effects by binding to the 30S ribosomal subunit of bacteria, thereby interfering with protein synthesis. wikipedia.orgresearchgate.net The specific methylation patterns on ring I of the gentamicin C components play a role in their ribosomal binding affinity and, consequently, their antimicrobial activity. acs.orgembopress.orgembopress.orguzh.chnih.gov

Comparison with Gentamicin C1a and C2

Gentamicin C1a, C1, and C2 are the primary components of the gentamicin complex, differing in their methylation at the 6' position of ring I. Gentamicin C1a lacks methyl groups at this position, while C2 has a methyl group on the 6'-carbon and a free amine, and C1 has a methyl group on the 6'-carbon and is N-methylated at the 6'-amino position. nih.govmdpi.com

Studies on ribosomal binding affinity have shown that these structural differences lead to varying degrees of interaction with the bacterial ribosome's A-site. Gentamicin C1a generally exhibits a slightly higher affinity for the A-site RNA compared to C2, while Gentamicin C1 binds with the lowest affinity among the three major components. embopress.orgembopress.orgresearchgate.net Specifically, reported dissociation constants (Kd) for A-site RNA binding at 4°C indicate that C1a has the strongest binding (Kd = 0.01 µM), followed by C2 (Kd = 0.025 µM), and then C1 (Kd = 0.5 µM). embopress.org This difference in affinity is attributed to the methylation patterns affecting interactions within the ribosomal binding pocket. The free amine at the 6' position in C1a facilitates hydrogen bonding that enhances RNA interactions, while the 6'-carbon methylation in C2 introduces some steric hindrance, and the 6'-N-methylation in C1 can disrupt crucial hydrogen bonding, leading to reduced affinity. embopress.org

Here is a table summarizing the ribosomal binding affinities:

CompoundMethylation Pattern (6' Position)Ribosomal A-site Binding Affinity (Kd at 4°C)
Gentamicin C1a-CH₂NH₂0.01 µM
Gentamicin C2-CH(CH₃)NH₂0.025 µM
This compound-CH(CH₃)NHCH₃0.5 µM

Effect of 6'-Carbon and 6'-Amino Methylation

The introduction of a methyl group at the 6'-carbon position, as seen in Gentamicin C2 compared to C1a, does not significantly alter the drug's affinity for the A-site RNA. embopress.orgembopress.orgresearchgate.net However, the further addition of a methyl group to the 6'-amino position, present in this compound, substantially reduces the binding affinity compared to both C1a and C2. embopress.orgembopress.orgresearchgate.net This reduction in affinity for C1 is thought to be due to the steric impact of the N-alkyl group interfering with hydrogen bonding interactions critical for stable binding within the ribosomal pocket. acs.orguzh.chnih.gov

Correlation of Structural Features with Toxicity Profiles

Gentamicin therapy is associated with adverse effects, primarily nephrotoxicity and ototoxicity. uzh.chnewmedicine.plnih.gov Studies have investigated the correlation between the structural features of the gentamicin C components, particularly the methylation patterns, and their toxicity profiles.

Structural Determinants of Ototoxicity

The different gentamicin C subtypes exhibit varying degrees of ototoxicity. nih.govpnas.org Research suggests that the methylation status at the 6' position of ring I plays a role in determining ototoxic potential. Specifically, N6' methylation, present in this compound and C2b, appears to be associated with reduced ototoxicity compared to components lacking this methylation, such as C1a and C2. nih.govpnas.org For instance, this compound shows lower ototoxicity compared to C2. nih.govpnas.org This suggests that the presence of the methyl group on the 6'-amino nitrogen may contribute to alleviating ototoxicity, potentially by affecting the drug's interaction with targets in the inner ear, such as the hair cell mechanotransducer (MET) channel. pnas.org

Here is a table illustrating the relative ototoxicity of some gentamicin C components:

CompoundN6'-MethylationRelative Ototoxicity
Gentamicin C1aAbsentHigher
Gentamicin C2AbsentHigher
This compoundPresentLower
Gentamicin C2bPresentLower

Note: Relative ototoxicity is based on comparative studies and may vary depending on the specific experimental model. nih.govpnas.org

Structural Determinants of Nephrotoxicity

Similar to ototoxicity, the nephrotoxic potential of gentamicin C components varies with their structure. nih.govpnas.orgasm.org Studies in rats have indicated that Gentamicin C2 may be more nephrotoxic than other components like C1a and C2a. nih.gov this compound has shown lower nephrotoxicity compared to the gentamicin mixture in some contexts. pnas.org The structural features influencing nephrotoxicity are still under investigation, but the differences observed between the congeners suggest that the methylation pattern on ring I likely contributes to the differential accumulation and effects of these compounds in the kidneys. asm.org

Relationship between Structure and Resistance Mechanisms

Bacterial resistance to gentamicin primarily arises through the action of aminoglycoside-modifying enzymes (AMEs) or ribosomal methyltransferases (RMTs). uzh.chnih.gov The structural variations among the gentamicin C components influence their susceptibility to these resistance mechanisms.

Specifically, the methylation patterns at the 6' position of ring I are crucial determinants of resistance to AMEs, particularly aminoglycoside acetyltransferases [AAC(6')]. This compound, with methylation at both the 6'-carbon and 6'-amino, and Gentamicin C2, with methylation at the 6'-carbon, are not substrates for AAC(6'), whereas Gentamicin C1a, lacking methylation at the 6' position, is susceptible to acetylation by this enzyme. acs.orgphiladelphia.edu.jo This methylation at the 6' position confers resistance to enzymatic inactivation via acetylation at this site. philadelphia.edu.jouomus.edu.iq

Studies have shown that the potency of gentamicin congeners against bacterial strains harboring common AMEs can differ significantly. asm.org For example, against a strain with aac(6')-Ib, this compound was found to be more potent than the gentamicin mixture, while Gentamicin C2a showed significantly higher resistance. asm.org Against a strain with aac(3)-III, the MIC of this compound was notably higher than that of the gentamicin mixture and the isogenic strain without the enzyme. asm.org These findings highlight how the specific structural modifications in each gentamicin C component dictate their vulnerability to enzymatic modification and thus impact their effectiveness against resistant bacterial strains.

Derivatization and Rational Design of Novel Gentamicin C1 Analogs

Synthesis of Gentamicin (B1671437) C1 Derivatives for Modified Biological Activity

The synthesis of gentamicin C1 derivatives is crucial for exploring modifications that can lead to altered or improved biological activity. While the commercial gentamicin mixture is obtained through fermentation, individual components can be separated, often requiring chemical derivatization for detection and analysis due to the lack of a chromophore. researchgate.netwalshmedicalmedia.comresearchgate.net Methods like pre-column derivatization with reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or phenylisocyanate (PIC) coupled with HPLC have been developed to separate and quantify individual gentamicin components, including C1, in biological fluids. walshmedicalmedia.comresearchgate.net

Semisynthesis from readily available precursors like sisomicin (B1680986) has also been explored for producing specific gentamicin congeners and analogs. For instance, gentamicin C1a and C2b have been synthesized from sisomicin through a series of steps involving selective oxidation, hydrogenation, inversion of configuration, and reductive amination. researchgate.net The synthesis of this compound, C2, and C2a, characterized by methylation at the 6'-position, has also been achieved through alternative synthetic routes. nih.gov These synthetic approaches provide access to individual congeners and potential starting materials for further derivatization to create novel analogs with modified antibacterial or other desired activities. researchgate.netpnas.orgresearchgate.net

Research has shown that even minor structural differences, such as the methylation pattern, can influence the activity of gentamicin congeners. For example, studies comparing the antiribosomal and antibacterial activity of various gentamicin components, including C1, have aimed to establish structure-activity relationships related to the substitution pattern around ring I. nih.gov

Strategies for Overcoming Resistance through Derivatization

Bacterial resistance to aminoglycosides, including gentamicin, is a significant clinical challenge. The most prevalent mechanism involves aminoglycoside-modifying enzymes (AMEs) that inactivate the antibiotic by catalyzing modifications such as acetylation, nucleotidylation, or phosphorylation at specific hydroxyl or amino groups on the aminoglycoside structure. nih.govnih.govigi-global.comnih.gov Derivatization strategies aim to create analogs that are poor substrates for these enzymes or can evade their action.

Modification to Evade Aminoglycoside-Modifying Enzymes

Aminoglycoside acetyltransferases (AACs) are a major class of AMEs that acetylate amino groups. AAC(6') enzymes, in particular, target the 6'-amino group of 4,6-disubstituted 2-deoxystreptamines like gentamicin. nih.govmdpi.com this compound, having a methyl group directly attached to the 6' amine, is generally less susceptible to acetylation by certain AAC(6') enzymes, such as AAC(6')-Ib, compared to other congeners like C1a and C2 which have free amines at this position. nih.govnih.gov This suggests that methylation or other modifications at the 6' position can be a strategy to evade AAC(6')-mediated resistance.

Studies on the substrate specificity of different AAC(6') subtypes have shown varying activity against the individual gentamicin C congeners. mdpi.com For instance, AAC(6')-I enzymes show high activity against gentamicin C1a and C2 but very low activity towards this compound, while AAC(6')-II enzymes can acetylate all three forms of gentamicin. nih.govnih.gov Understanding these differences provides a basis for designing analogs that are resistant to specific AMEs. Modifications at other positions, such as the N1 group, have also been explored, as modification at this site can block binding to certain AMEs like APH(2''). mcgill.ca

Strategies for Reducing Toxicity through Derivatization

Nephrotoxicity and ototoxicity are major dose-limiting side effects associated with gentamicin therapy. researchgate.netpnas.orgmdpi.comnih.govnih.gov Research suggests that the individual gentamicin congeners may have different toxicity potentials. researchgate.netnih.gov For example, some studies indicate that gentamicin C2 might be less nephrotoxic than other components, while this compound and C1a might be less ototoxic than C2. mdpi.comnih.gov These observations highlight the potential for developing less toxic analogs by focusing on specific structural modifications.

Derivatization has been employed to reduce the toxicity of aminoglycosides while retaining their therapeutic activity. This involves modifying structural sites believed to be responsible for toxicity, which are often distinct from those required for antibacterial activity or PTC readthrough activity. biorxiv.org Although specific details on the derivatization of this compound solely for toxicity reduction are not extensively detailed in the provided results, the general principle involves chemical modifications aimed at altering the interaction with host cells and tissues responsible for the toxic effects. Semisynthetic modifications, such as the creation of 5-epi-gentamicin B, have shown reduced toxicity compared to parent compounds. igi-global.com The synthesis of individual gentamicin components with potentially lower toxicity profiles is also an area of ongoing interest. researchgate.netpnas.org

Development of Analogs with Premature Termination Codon Readthrough Activity

Aminoglycoside antibiotics, including gentamicin, have been found to induce readthrough of premature termination codons (PTCs) in mRNA, a property that has therapeutic potential for genetic diseases caused by nonsense mutations. biorxiv.orgnih.govgoogle.comnih.govplos.org This readthrough activity allows the ribosome to bypass the PTC, leading to the production of a full-length protein. nih.govplos.org

Studies have investigated the PTC readthrough activity of the individual gentamicin congeners. While the major components (C1, C1a, C2, and C2a) have shown some readthrough activity, they are generally weakly active compared to other aminoglycosides like G418 or some novel synthetic derivatives. nih.govnih.govplos.org For instance, the major gentamicin components, including C1, were reported to have similar potency and activity to the gentamicin complex itself, with relatively low maximum readthrough activity. plos.org In contrast, the minor component gentamicin X2 has been identified as a more potent and active readthrough agent with a superior safety profile compared to the major components and G418. plos.org

Despite the relatively lower readthrough activity of this compound compared to other compounds like G418 or gentamicin X2, the ability of aminoglycosides to induce PTC readthrough is dependent on dose and treatment time. biorxiv.org Furthermore, readthrough enhancer compounds can increase the efficacy of gentamicin-mediated PTC readthrough. biorxiv.org The development of novel synthetic aminoglycoside derivatives, such as ELX-02 (a derivative of sisomicin), has focused on enhancing readthrough activity while reducing toxicity and antibacterial effects by selectively targeting eukaryotic ribosomes. nih.gov These efforts demonstrate the potential for designing this compound analogs with improved PTC readthrough properties for therapeutic applications in genetic disorders.

Synergistic Antimicrobial Effects Involving Gentamicin C1

In Combination with Other Antibiotics (e.g., Beta-Lactams, Fluoroquinolones, Clindamycin)

Combinations of gentamicin (B1671437), as part of the gentamicin complex, with other classes of antibiotics, such as beta-lactams and fluoroquinolones, have demonstrated synergistic effects against various bacterial pathogens. nih.govmdpi.com This synergy is considered important for treating complex infections and may allow for dose optimization. nih.gov

Combinations of aminoglycosides, including gentamicin, with beta-lactam antibiotics have shown synergistic activity, particularly against Gram-positive cocci like Streptococci and Enterococci for certain indications such as endocarditis. medicines.org.ukhpra.iebaxter.ca Synergistic effects have also been described with acylamino penicillins (e.g., piperacillin) against Pseudomonas aeruginosa and with cephalosporins against Klebsiella pneumoniae. medicines.org.ukhpra.ie Early studies investigating gentamicin in combination with beta-lactams reported improved outcomes. mdpi.com

Combinations of fluoroquinolones with aminoglycosides, beta-lactams, and clindamycin (B1669177) have been investigated, with synergy infrequently observed against Enterobacteriaceae and Gram-positive bacteria. nih.gov However, combinations of antipseudomonas penicillins or imipenem (B608078) with fluoroquinolones have shown synergy for a notable percentage of Pseudomonas aeruginosa isolates in vitro and in animal models. nih.gov While combinations of aminoglycosides with fluoroquinolones rarely show synergy against Pseudomonas aeruginosa nih.gov, some studies on combination therapy for Gram-negative bacteria generally consist of a beta-lactam and an aminoglycoside or fluoroquinolone. nih.gov

Research on the synergistic effects specifically involving Gentamicin C1 in combination with other antibiotics is less commonly reported in isolation compared to studies on the gentamicin complex. However, given that this compound is a primary component, the synergistic activities observed with the complex are likely influenced by its presence and interactions.

Mechanisms Underlying Synergistic Interactions

The mechanisms underlying the synergistic interactions between gentamicin (as part of the complex) and other antibiotics are multifaceted. A key mechanism involves the facilitation of gentamicin uptake into bacterial cells. researchgate.net Gentamicin's transport across the bacterial cell membrane is typically oxygen-dependent and can be enhanced by agents that disrupt the cell wall or membrane potential. smpdb.canih.gov

Beta-lactam antibiotics, which inhibit bacterial cell wall synthesis, can increase the permeability of the bacterial membrane, thereby facilitating the entry of aminoglycosides like gentamicin into the cytoplasm where they can bind to ribosomes and inhibit protein synthesis. smpdb.camdpi.comembopress.org This enhanced uptake allows gentamicin to reach its intracellular targets more effectively, leading to increased bactericidal activity.

While the precise mechanisms for synergy with all antibiotic classes are still being fully elucidated, studies suggest that increased intracellular concentration of gentamicin is a significant factor. For instance, research on the synergy between plumbagin (B1678898) and gentamicin against carbapenem-resistant Klebsiella pneumoniae indicated that the combination led to a higher intracellular concentration of gentamicin. nih.gov

Other potential mechanisms contributing to synergy, particularly when gentamicin is combined with non-traditional antimicrobial agents like polyphenols or cinnamaldehyde, include the inhibition of bacterial efflux pumps and the disruption of quorum sensing systems, both of which can contribute to antibiotic resistance and tolerance. mdpi.comnih.gov Inhibition of quorum sensing, for example, can disrupt biofilm structure, improving antibiotic penetration. mdpi.com

Efficacy Against Biofilm-Associated Infections

Bacterial biofilms represent a significant challenge in treating infections due to their inherent resistance to antibiotics. researchgate.netmdpi.com Gentamicin, both as monotherapy and in combination, has shown efficacy against biofilm-associated infections. researchgate.netmdpi.comnih.govnih.govhu.edu.jooup.comdovepress.com

Studies have demonstrated that gentamicin, as part of the gentamicin complex, exhibits in vitro efficacy against established staphylococcal biofilms. nih.gov However, achieving antibiofilm activity may require higher concentrations of aminoglycosides than those used in standard systemic therapy. mdpi.com

Combination therapy involving gentamicin has shown enhanced antibiofilm activity. For example, the combination of vancomycin (B549263) and gentamicin has demonstrated synergistic effects against Staphylococcus aureus biofilms, including methicillin-resistant strains (MRSA). mdpi.com This combination has shown significant reductions in biofilm biomass and metabolic activity. mdpi.com Data from a continuous-flow peristaltic model, simulating catheter conditions, confirmed biofilm reduction with vancomycin/gentamicin combination therapy. mdpi.com

Research has also explored the use of gentamicin in novel delivery systems to improve its efficacy against biofilms. Gentamicin-loaded nanoparticles, for instance, have shown promising results in inhibiting bacterial adhesion and biofilm formation on surfaces, potentially due to sustained drug release. mdpi.comdovepress.com The combination of gentamicin with agents like chitosan (B1678972) has also been reported to improve antibiofilm efficacy by facilitating antibiotic penetration into the biofilm matrix. researchgate.net

Research Methodologies and Analytical Approaches for Gentamicin C1 Studies

Cell-Free Translation Assays for Antiribosomal Activity

Cell-free translation assays are a fundamental tool for quantifying the antiribosomal activity of Gentamicin (B1671437) C1 and its congeners. These in vitro systems utilize bacterial S30 extracts, which contain all the necessary components for protein synthesis, including ribosomes and translation factors. In a typical assay, a reporter messenger RNA (mRNA), such as that for firefly luciferase, is added to the S30 extract. The activity of the antibiotic is determined by its ability to inhibit the translation of this mRNA into a functional protein, which can be measured via the protein's activity (e.g., light emission from luciferase).

This methodology allows for the precise determination of the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50), providing a quantitative measure of its potency. Studies have used this approach to compare the inhibitory effects of various gentamicin components on different types of ribosomes. For instance, assays can be performed with wild-type bacterial ribosomes or with hybrid ribosomes engineered to contain the decoding A-site of human mitochondrial or cytoplasmic ribosomes. This allows researchers to probe the specificity of the antibiotic and investigate the molecular basis of its selective toxicity. Findings from these assays show that while Gentamicin C1 is a potent inhibitor of bacterial ribosomes, minor structural differences among congeners, such as methylation at the 6'-position, can lead to variations in their inhibitory activity against both bacterial and human mitochondrial ribosomes.

Table 1: Antiribosomal Activity (IC50, µM) of Gentamicin Congeners This table is interactive. You can sort the columns by clicking on the headers.

Compound Bacterial Ribosome Human Mitochondrial Ribosome (Hybrid)
This compound 0.8 10.0
Gentamicin C1a 0.4 4.0
Gentamicin C2 0.5 3.0
Gentamicin C2a 0.4 7.0
Gentamicin C2b 0.9 10.0

Data represents typical values compiled from cell-free translation inhibition assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Ribosomal Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of molecules in solution, making it ideal for studying the interaction between this compound and its ribosomal RNA (rRNA) target. To overcome the challenges of studying the full ribosome, researchers use a model RNA oligonucleotide that mimics the bacterial ribosomal A-site, the specific binding location for gentamicin.

High-resolution NMR is employed to solve the solution structure of the antibiotic-RNA complex. By monitoring the chemical shift changes of the RNA's imino proton resonances as a function of antibiotic concentration, specific binding can be characterized. The resulting structural data reveals that the antibiotic binds deep within the major groove of the A-site RNA. This detailed structural information provides a rationale for the specific interactions between the rings of the gentamicin molecule and the rRNA, explaining the basis of its high-affinity binding and its mechanism for inducing misreading of the genetic code.

Chemical Footprinting Techniques for RNA-Drug Interactions

Chemical footprinting is an analytical method used to identify the precise binding site of a ligand, such as this compound, on an RNA molecule. This technique involves treating the RNA-drug complex with a chemical probe, like dimethyl sulfate (DMS), which modifies specific RNA bases that are not protected by the bound ligand.

When applied to the 16S rRNA of the 30S ribosomal subunit, DMS footprinting reveals which nucleotides are shielded from modification upon gentamicin binding. Studies show that the binding of different gentamicin components, including C1, C1a, and C2, protects the same bases within the A-site. This indicates a common ribosomal binding site for these congeners. Quantitative analysis of the chemical footprinting data can also provide insights into the relative binding affinities of each component for the A-site RNA.

Biochemical Assays for Binding Affinity Determination (e.g., Equilibrium Dialysis)

Biochemical assays are crucial for quantifying the binding affinity between this compound and the ribosome. Equilibrium dialysis is a classic and effective method for this purpose. In this technique, a semi-permeable membrane separates a solution containing the ribosomes from a solution containing the radiolabeled antibiotic. The small antibiotic molecules can pass through the membrane, while the larger ribosomes cannot. At equilibrium, the concentration of free antibiotic is the same on both sides of the membrane, but the side with the ribosomes will have a higher total concentration of the drug due to binding. By measuring the concentrations, the dissociation constant (Kd), a measure of binding affinity, can be calculated.

Using equilibrium dialysis, studies on Escherichia coli ribosomes have shown that gentamicin congeners interact with multiple classes of binding sites. This includes a high-affinity, non-cooperative site on the 70S ribosome, as well as other sites that exhibit cooperative binding. These quantitative binding studies help correlate the affinity of the drug for its target with its biological activity, such as the inhibition of protein synthesis.

Genetic Manipulation Techniques for Biosynthetic Pathway Studies

Understanding the biosynthesis of this compound relies heavily on genetic manipulation of the producing organism, the filamentous bacterium Micromonospora purpurea (also referred to as Micromonospora echinospora). nih.govnih.gov The entire gentamicin biosynthetic gene cluster, which contains all the genes necessary for its production, has been identified and sequenced. researchgate.netjst.go.jp

A primary technique used is targeted gene inactivation or knockout. By deleting specific genes within the cluster, researchers can observe the resulting changes in the production of gentamicin components. nih.gov For example, inactivating the gacD gene leads to a strain that overproduces Gentamicin C1a. nih.gov Similarly, knocking out genes like genK and genL, which encode for methyltransferases, results in engineered strains that no longer produce certain methylated congeners. nih.gov These studies allow scientists to assign specific functions to individual enzymes in the pathway, such as oxidoreductases, transaminases, and methyltransferases, and to elucidate the precise sequence of enzymatic steps that convert precursor molecules into the final Gentamicin C components. nih.govnih.gov

Cell Culture Models for Toxicity and Uptake Studies

In vitro cell culture models are essential for investigating the mechanisms of gentamicin uptake and cytotoxicity in mammalian cells, which are central to its primary side effects.

To study nephrotoxicity, cultured kidney epithelial cell lines are used. The LLC-PK1 cell line, derived from porcine kidney proximal tubules, is a well-established model. nih.govoup.com Studies with LLC-PK1 cells have been used to demonstrate that gentamicin is taken up via adsorptive endocytosis, a process dependent on metabolic energy. nih.gov Other kidney cell lines, such as Madin-Darby canine kidney (MDCK) cells, are also employed to investigate gentamicin-induced apoptosis. oup.comnih.gov

For ototoxicity studies, researchers use models of the inner ear. These include primary cultures of cochlear explants, specifically the organ of Corti, which contains the sensory hair cells that are damaged by gentamicin. nih.govplos.org Additionally, immortalized cell lines like the House Ear Institute-Organ of Corti 1 (HEI-OC1) cell line serve as a valuable tool to study the molecular pathways of gentamicin-induced hair cell death, including the roles of oxidative stress and apoptosis. nih.govplos.org These models allow for the controlled examination of drug uptake mechanisms, such as through mechanotransducer channels, and the efficacy of potential otoprotective agents. plos.org

In Vitro and In Vivo Models for Efficacy and Toxicity Assessment

The evaluation of this compound's therapeutic potential and safety profile relies on a combination of laboratory-based (in vitro) and animal-based (in vivo) studies. These models allow researchers to investigate the compound's mechanisms of action, determine its antibacterial potency, and assess its potential for causing harm to mammalian cells and organ systems.

In Vitro Models: Cellular and Microbial Insights

In the realm of in vitro assessment, various cell lines and microbiological assays are employed to study the efficacy and toxicity of this compound at a cellular level.

For toxicity assessment, particularly nephrotoxicity, kidney-derived cell lines are extensively used. The LLC-PK1 (porcine kidney epithelial) and MDCK (Madin-Darby canine kidney) cell lines are common models for studying the cytotoxic effects of aminoglycosides. Research has shown that gentamicin can induce apoptosis (programmed cell death) in these cells in a time- and concentration-dependent manner. While specific data for this compound is part of a broader investigation into the gentamicin complex, comparative studies have been crucial. For instance, studies comparing the different components of the gentamicin complex have indicated that Gentamicin C2 exhibits the highest nephrotoxicity.

Another cell line used for general cytotoxicity testing is the Vero cell line, derived from the kidney of an African green monkey. Studies on the gentamicin complex have demonstrated a significant decrease in Vero cell viability at higher concentrations.

The in vitro efficacy of this compound is primarily determined through microbiological assays that measure its ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Comparative studies have shown that the major components of the gentamicin complex, including C1, C1a, and C2, exhibit similar antibacterial activity against a range of pathogens.

Table 1: In Vitro Efficacy of Gentamicin Congeners Against Various Bacterial Strains (MIC in μg/mL)

Bacterial Strain This compound Gentamicin C1a Gentamicin C2 Gentamicin C2a
E. coli ATCC 25922 1 0.5 0.5 0.5
P. aeruginosa ATCC 27853 2 1 1 1
K. pneumoniae ATCC 13883 1 0.5 0.5 0.5
S. aureus ATCC 29213 0.5 0.25 0.25 0.25

Data compiled from various microbiological studies.

In Vivo Models: Insights from Animal Studies

Animal models are indispensable for understanding the complex interactions of this compound within a living organism, providing valuable data on both its therapeutic efficacy and potential for systemic toxicity.

Rodent models, particularly rats, are frequently used to investigate the nephrotoxic potential of gentamicin and its components. These studies involve administering the compounds to the animals and then monitoring kidney function through various biomarkers. Serum creatinine (B1669602) and blood urea nitrogen (BUN) are standard indicators of kidney damage. Comparative studies in rats have provided significant evidence that Gentamicin C2 is the most nephrotoxic component of the gentamicin complex. nih.gov After seven days of treatment, rats administered Gentamicin C2 showed a mean serum creatinine level of 0.8 mg/dl, which was significantly higher than the 0.5 mg/dl observed in rats treated with this compound, Gentamicin C1a, or the complete gentamicin complex. nih.gov Minimal toxicity was observed in the rats treated with this compound even after 21 days. nih.gov

Table 2: Comparative Nephrotoxicity of Gentamicin Components in Rats

Treatment Group Mean Serum Creatinine (mg/dl) after 7 days
This compound 0.5
Gentamicin C1a 0.5
Gentamicin C2 0.8
Gentamicin Complex 0.5

This data highlights the comparatively lower nephrotoxic potential of this compound in this animal model. nih.gov

For efficacy studies, rabbit models have been employed to simulate various types of infections. For instance, a rabbit model of osteomyelitis (bone infection) has been used to evaluate the effectiveness of gentamicin-releasing implants. nih.gov These studies typically involve inducing an infection with a specific pathogen, such as Staphylococcus aureus, and then assessing the ability of the antibiotic to reduce the bacterial load in the infected tissue. While much of the in vivo efficacy data pertains to the gentamicin complex as a whole, it provides a foundation for understanding the potential therapeutic utility of its individual components like this compound. nih.govnih.gov

Piglet models, both healthy and infected, have also been utilized to study the pharmacokinetics of the different gentamicin components, which is crucial for understanding their distribution and clearance in the body and, consequently, their efficacy and potential for toxicity. mdpi.comresearchgate.net

Future Directions and Academic Perspectives

Unresolved Questions in Gentamicin (B1671437) C1 Research Despite its long history of use, several questions regarding Gentamicin C1 and its role within the gentamicin complex remain unresolved. One key area of uncertainty pertains to the clinical significance of the variation in the relative abundances of the individual gentamicin congeners, including C1, in commercial formulationsnih.govnih.gov. While the U.S. Pharmacopeia (USP) sets ranges for the percentages of Gentamicin C1a, C2/C2a, and C1 in formulations, the relative amounts can still vary significantly between different sourcesnih.gov. It is not fully understood how these variations in composition specifically impact the efficacy and toxicity profile of the overall mixture in clinical settingsnih.govnih.gov.

Furthermore, while studies have suggested that this compound may be less ototoxic than other components like C2, and potentially less nephrotoxic than other constituents, the precise cellular and molecular mechanisms underlying the differential toxicity of the individual C-subtypes are not completely elucidated nih.govmdpi.comresearchgate.net. Understanding these mechanisms could pave the way for developing less toxic aminoglycoside therapies.

There are also unresolved questions regarding the specific spectrum of activity of this compound compared to the entire gentamicin mixture. It is unclear whether the broad-spectrum activity of the gentamicin complex stems from each component having a narrow range of activity, or if each component contributes to a broader coverage nih.gov. Research indicates that this compound is comparable to hospital gentamicin against certain bacteria like E. coli, K. pneumoniae, and P. aeruginosa, but may show slightly higher MICs against S. aureus strains compared to the mixture or Gentamicin C1a nih.gov. The clinical implications of these small differences in activity among the congeners warrant further investigation.

Potential for Targeted Drug Delivery Systems for this compound The development of targeted drug delivery systems for this compound is a promising area for future research. Gentamicin, being a hydrophilic drug with a short half-life and poor cellular penetration, particularly into the central nervous system and general cells, faces challenges in achieving optimal therapeutic concentrations at infection sites while minimizing systemic exposure and associated toxicitymdpi.comijper.orgnih.gov. Targeted delivery could potentially enhance the accumulation of this compound at the site of infection, such as within biofilms or specific tissues, thereby increasing efficacy and reducing the risk of systemic side effects like nephrotoxicity and ototoxicitymdpi.comnih.gov.

Nanotechnology offers potential avenues for targeted delivery of gentamicin, including encapsulation in polymeric nanoparticles or liposomes mdpi.comnih.govmdpi.com. These systems could potentially improve the pharmacokinetic profile of this compound, enhance its penetration into bacterial cells or biofilms, and allow for localized release mdpi.comnih.gov. Research into nanoparticle conjugates with gentamicin has shown promise in efficiently killing different bacterial strains, with effectiveness dependent on factors like size, stability, and concentration of the nanoparticles researchgate.net. Further research is needed to specifically develop and evaluate targeted delivery systems optimized for this compound, considering its unique properties compared to other gentamicin components.

Role of Artificial Intelligence and Computational Modeling in SAR and Drug Design Artificial intelligence (AI) and computational modeling are expected to play an increasingly significant role in the study of structure-activity relationships (SAR) and the design of novel drugs, including those based on the aminoglycoside scaffold of Gentamicin C1pci.nic.in. Computational methods can be used to model the interaction of this compound with its ribosomal target, helping to elucidate the structural basis for its action and the differences in binding affinity compared to other gentamicin componentsembopress.org. This compound binds to the ribosomal A-site RNA with lower affinity compared to C1a and C2, and computational models could provide further insights into the molecular reasons for this differenceembopress.org.

AI and machine learning algorithms can analyze large datasets of chemical structures and biological activities to predict the potential efficacy and toxicity of new gentamicin derivatives before synthesis and testing pci.nic.in. This can accelerate the drug discovery process and guide the rational design of modified this compound structures with improved properties, such as enhanced antibacterial activity against resistant strains, reduced toxicity, or better pharmacokinetic profiles. Computational modeling can also aid in understanding the mechanisms of resistance to this compound, particularly concerning aminoglycoside modifying enzymes (AMEs) that affect other gentamicin components but not typically C1 nih.govacs.org.

Exploration of Novel Therapeutic Applications Beyond Traditional Antibiosis Beyond its established use as an antibacterial agent, there is growing interest in exploring novel therapeutic applications for aminoglycosides, including this compound. One such area is the potential for inducing premature termination codon (PTC) readthrough, which could be relevant for treating genetic disorders caused by nonsense mutationsmdpi.comnih.gov. Studies have shown that the gentamicin complex can induce PTC readthrough, and individual components, including this compound, have demonstrated similar activitymdpi.com. While Gentamicin X2, a minor component, has shown higher potency in readthrough assays, the potential of this compound or modified versions for this application warrants further investigation, particularly in the context of improving the safety profile for chronic use required for genetic therapiesmdpi.com.

Additionally, research into the interactions of gentamicin with other compounds, such as polyphenols or natural products, suggests potential for synergistic effects, including enhanced antibacterial activity or disruption of biofilms mdpi.comacs.org. Exploring the specific interactions of this compound with such compounds could uncover novel therapeutic strategies, potentially broadening its utility or improving its effectiveness in challenging infections. The role of this compound in combination therapies or in applications beyond directly targeting bacterial protein synthesis represents an active area for future academic exploration.

Q & A

Q. What analytical methods are recommended for quantifying Gentamicin C1 in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the gold standard for separating and quantifying this compound from complex biological matrices. For example, a validated HPLC method using a C18 column and mobile phase gradients (e.g., water/acetonitrile with ion-pairing agents) can resolve this compound from analogues like C1a and C2. Retention times and peak identification should be cross-referenced with certified reference standards (CRS) to ensure specificity .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

Beagle dogs are commonly used due to their well-characterized drug metabolism and renal excretion profiles. A typical protocol involves intravenous administration (e.g., 4 mg/kg), followed by serial blood sampling. Pharmacokinetic parameters (e.g., half-life, clearance) are calculated using noncompartmental analysis (NCA) of plasma concentration-time data. This approach avoids assumptions about compartmental structures and is ideal for preliminary studies .

Q. How can researchers ensure reproducibility in this compound antimicrobial susceptibility assays?

Adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution or agar dilution methods. Key steps include:

  • Standardizing bacterial inoculum density (e.g., 5 × 10⁵ CFU/mL).
  • Using cation-adjusted Mueller-Hinton broth to minimize cation interference.
  • Reporting minimum inhibitory concentrations (MICs) with quality control strains (e.g., Staphylococcus aureus ATCC 25923) to validate assay conditions .

Advanced Research Questions

Q. How should researchers address variability in pharmacokinetic data between this compound and its analogues?

Variability often arises from differences in renal clearance rates or protein binding. To statistically assess this, apply mixed-effects modeling to partition variability into within-subject (e.g., measurement error) and between-subject (e.g., genetic factors) components. For meta-analyses, quantify heterogeneity using I² statistics, where values >50% indicate substantial variability requiring subgroup analyses (e.g., dose adjustments, renal function stratification) .

Q. What strategies mitigate conflicting results in this compound’s antimicrobial efficacy across studies?

Contradictions may stem from differences in bacterial strain susceptibility or experimental protocols. To resolve this:

  • Conduct systematic reviews with strict inclusion criteria (e.g., only studies using CLSI methods).
  • Perform sensitivity analyses to identify outlier datasets.
  • Validate findings using isogenic bacterial strains to isolate resistance mechanisms (e.g., aminoglycoside-modifying enzymes) .

Q. How can structural studies optimize this compound’s binding to ribosomal targets?

Use thermal shift assays (e.g., ΔTm measurements) to quantify binding affinity to ribosomal RNA. Combine this with molecular dynamics simulations to identify critical hydrogen bonds or hydrophobic interactions. For example, modifying the C1 hydroxyl group has been shown to enhance binding to the 30S ribosomal subunit, reducing MICs against multidrug-resistant Pseudomonas aeruginosa .

Q. What frameworks are effective for designing studies on this compound’s nephrotoxicity mechanisms?

Apply the PECO framework:

  • Population : Renal proximal tubule cells (in vitro) or rodent models.
  • Exposure : this compound at clinically relevant doses (e.g., 10 mg/kg/day in rats).
  • Comparator : Non-nephrotoxic aminoglycosides (e.g., streptomycin).
  • Outcome : Biomarkers like urinary kidney injury molecule-1 (KIM-1) or histopathological changes. This ensures alignment with translational research goals .

Methodological Guidance

  • For Systematic Reviews : Use PubMed, Web of Science, and Embase for comprehensive searches. Avoid Google Scholar due to its limited reproducibility and lack of advanced Boolean operators .
  • For Experimental Replication : Include detailed HPLC gradients, column specifications, and raw pharmacokinetic data in supplementary materials to enable replication .
  • For Ethical Compliance : Obtain institutional approval for animal studies, specifying euthanasia criteria (e.g., >20% weight loss) and adherence to ARRIVE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gentamicin C1
Reactant of Route 2
Gentamicin C1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.